4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

Vue d'ensemble

Description

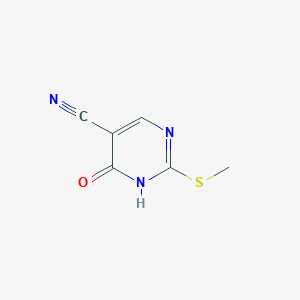

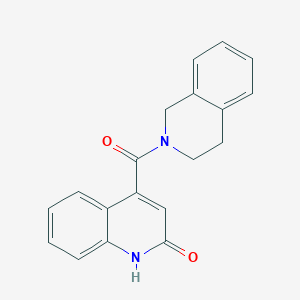

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The specific structure of this compound suggests that it has a hydroxy group at the 4th position, a methylthio group at the 2nd position, and a carbonitrile group at the 5th position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in several studies. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves reactions with various alkylants, leading to the formation of different pyrimidine derivatives . Another study outlines the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine, which involves nucleophilic displacement, oxidation, displacement by cyanide, and chlorination steps . These methods demonstrate the reactivity of the pyrimidine ring and the potential to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as seen in the synthesis of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, which was determined by single-crystal X-ray diffraction . This study provides insight into the planarity of the pyridine and pyrimidine rings and their spatial arrangement, which is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, which can be used to synthesize a wide range of compounds. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with amines and methyl glycinate leads to the formation of pyrimidin-6-yl amino acids with fungicidal properties . Additionally, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, demonstrating the versatility of pyrimidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. For instance, the presence of a methylthio group can increase the lipophilicity of the compound, which may affect its solubility and reactivity. The hydroxy group can participate in hydrogen bonding, which is important for the compound's interaction with biological molecules. The carbonitrile group can act as an electron-withdrawing group, influencing the compound's acidity and reactivity in nucleophilic substitution reactions.

Applications De Recherche Scientifique

Synthesis and Characterization

4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives are prominently used in the synthesis of various chemical compounds. Kalogirou and Koutentis (2019) detailed the synthesis of 2-Cyanopyrimidines, including methods to convert methylthiopyrimidines into various carbonitriles, illustrating the chemical's versatility in creating new compounds (Kalogirou & Koutentis, 2019).

Anticancer and Anti-inflammatory Properties

Recent research by Bhale et al. (2022) found that certain derivatives of this compound show significant potential as anticancer agents, particularly against breast cancer cell lines. Their study also pointed to the anti-inflammatory properties of these compounds, expanding their therapeutic applications (Bhale et al., 2022).

Application in Antimicrobial Activity

The compound has been used in the synthesis of novel heterocyclic compounds with potential antimicrobial activity. Waghmare et al. (2012) synthesized new derivatives containing pyrimido-pyrimidine moiety and tested their antibacterial properties (Waghmare et al., 2012). Similarly, Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from this compound and evaluated their antibacterial efficacy (Rostamizadeh et al., 2013).

Research in Enzyme Inhibition and Apoptosis Induction

El-Dydamony et al. (2022) investigated a series of derivatives linked to aromatic moietiesvia N-containing bridges for their cytotoxic activity against cancer cell lines. These compounds showed promising results in enzyme inhibition assays and apoptosis induction, suggesting their potential in cancer therapy, particularly targeting leukemia and breast cancer (El-Dydamony et al., 2022).

Green Chemistry and Nanocatalysis

Rostamizadeh and Nojavan (2014) demonstrated the use of this compound in an environmentally friendly synthesis method. They used MCM-41-NH2 as a nanoreactor and nanocatalyst for synthesizing novel derivatives, emphasizing the application of green chemistry principles in the compound's utilization (Rostamizadeh & Nojavan, 2014).

Inhibition of PI3K/AKT Axis in Cancer

Furthering its potential in cancer therapy, a study by El-Dydamony et al. (2022) on 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives revealed their efficacy in inhibiting the PI3K/AKT axis in leukemia. This mechanism of action highlights the compound's role in targeted cancer treatments (El-Dydamony et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for anticancer agents .

Mode of Action

This compound: acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways that are crucial for tumor growth and survival .

Biochemical Pathways

The inhibition of EGFR by This compound affects several downstream signaling pathways, including the PI3K/AKT pathway . This pathway is involved in cell survival and proliferation. The disruption of this pathway leads to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of This compound In silico admet studies were performed to explore its drug-likeness properties . These properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME), significantly impact the bioavailability of the compound .

Result of Action

The action of This compound leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all drugs, its action and efficacy can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKENCFQIAAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369475 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89487-99-0 | |

| Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)